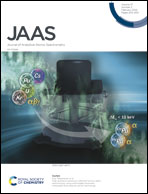The effect of thin conductive layers on glass on the performance of radiofrequency glow discharge optical emission spectrometry
Journal of Analytical Atomic Spectrometry Pub Date: 2005-03-18 DOI: 10.1039/B501369K
Abstract
The effect of thin conductive gold layers, on glass samples of different thickness, is investigated in detail in the performance of a radiofrequency (rf) glow discharge (GD) coupled to

Recommended Literature
- [1] Keggin-structure heteropolyacid supported on alumina to be used in trans/esterification of high-acid feedstocks†
- [2] A non-linear phenomenon observed in the photochromic crystals of a rhodium dithionite complex with n-propyl moieties†
- [3] The importance of ionic conduction in microwave heated polyesterifications†
- [4] Theoretical and experimental verification of imaging resolution factors in scanning electrochemical microscopy†
- [5] Comparative study of conventional and hybrid blocking layers for solid-state dye-sensitized solar cells
- [6] Physical Methods Group
- [7] Apparatus. A direct-reading fluorimeter
- [8] Hybrid raspberry microgels with tunable thermoresponsive behavior†
- [9] Cobalt nanoparticles encapsulated in nitrogen-doped carbon as a bifunctional catalyst for water electrolysis†
- [10] Advantages, drawbacks and applications of mixed Ar–N2 sources in inductively coupled plasma-based techniques: an overview

Journal Name:Journal of Analytical Atomic Spectrometry
Research Products
-
CAS no.: 18719-24-9









